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Mutmac

serine protease active-site titration enzyme quantification

Standard α-chymotrypsin substrates (Suc-AAPF-AMC, BTNA) report relative activity that drifts with buffer conditions. Mutmac eliminates this ambiguity via stoichiometric acylation: each active enzyme molecule releases exactly one 4-methylumbelliferone fluorophore, enabling direct molarity determination. • Quantifies 0.02-3.00 nmol active enzyme; signal independent of titrant concentration. • Concordant with spectrophotometric gold standard (p-nitrophenyl N2-acetyl-N1-benzylcarbazate). • Validated for immobilized/encapsulated enzyme preparations and GLP-compliant characterization.

Molecular Formula C22H22ClNO4
Molecular Weight 399.9 g/mol
CAS No. 41236-02-6
Cat. No. B1242646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutmac
CAS41236-02-6
Synonyms4-methylumbelliferyl-4-trimethylammonium cinnamate
4-methylumbelliferyl-p-trimethylammonium cinnamate
MUTMAC
Molecular FormulaC22H22ClNO4
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](C)(C)C.[Cl-]
InChIInChI=1S/C22H22NO4.ClH/c1-15-13-22(25)27-20-14-18(10-11-19(15)20)26-21(24)12-7-16-5-8-17(9-6-16)23(2,3)4;/h5-14H,1-4H3;1H/q+1;/p-1/b12-7+;
InChIKeyXCHUIXZPWRRVAH-RRAJOLSVSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mutmac: Fluorogenic Active-Site Titrant & FRET Probe


Mutmac, also known as 4-methylumbelliferyl p-trimethylammoniocinnamate chloride (MUTMAC), is a synthetic fluorogenic substrate belonging to the 4-methylumbelliferone (4-MU) ester class [1]. It was originally developed and validated as a spectrofluorimetric active-site titrant for bovine α-chymotrypsin (EC 3.4.21.1), enabling stoichiometric quantification of operational enzyme molarity [2]. Beyond its canonical role in serine protease enzymology, MUTMAC has been repurposed as a donor fluorophore in a novel Förster resonance energy transfer (FRET) pair (MUTMAC–R6G), and as a specific model substrate for cinnamoyl/feruloyl esterase discovery [2][3].

Why Generic Substrates Cannot Replace Mutmac


Selecting a fluorogenic or chromogenic substrate for α-chymotrypsin without understanding its kinetic mechanism can lead to critical procurement errors. Most commercially available substrates — including Suc-AAPF-AMC, Suc-AAPF-pNA, and BTNA — are designed for continuous activity assays and follow steady-state Michaelis–Menten kinetics; their signal output depends on both enzyme concentration and substrate turnover rate, making them unsuitable for absolute active-site quantification . In contrast, Mutmac (MUTMAC) acts as an acylating agent that produces a rapid stoichiometric 'burst' of fluorescent 4-methylumbelliferone proportional solely to the number of active enzyme molecules, not to the catalytic turnover rate [1]. Furthermore, the closest fluorogenic structural analog, MUGB (4-methylumbelliferyl p-guanidinobenzoate), is completely ineffective as a titrant for α-chymotrypsin and is instead optimized for trypsin, thrombin, and Factor Xa — demonstrating that even within the 4-MU ester family, enzyme–titrant pairing is non-interchangeable [2]. This dual differentiation — mechanistic (stoichiometric titrant vs. kinetic substrate) and specificity (chymotrypsin vs. trypsin-family) — means that substituting Mutmac with a generic chymotrypsin substrate or a closely named 4-MU ester directly compromises data integrity in any assay requiring absolute enzyme molarity.

Mutmac Quantitative Differentiation Evidence


Enzyme Selectivity: α-Chymotrypsin vs. Trypsin-Family Titrants

In the foundational study by Jameson et al. (1973), multiple esters of 4-methylumbelliferone were systematically screened as spectrofluorimetric titrants across five serine proteases. MUGB (4-methylumbelliferyl p-guanidinobenzoate) functioned as a satisfactory titrant for α-trypsin, β-trypsin, thrombin, and Factor Xa — but was ineffective for α-chymotrypsin. Conversely, MUTMAC was identified as a good titrant specifically for α-chymotrypsin, filling the gap that MUGB could not address [1]. This represents a direct, within-study demonstration of complementary — not overlapping — enzyme specificity between the two most closely related 4-MU fluorogenic titrants.

serine protease active-site titration enzyme quantification chymotrypsin

Stoichiometric Titration vs. Kinetic Substrate Mechanism

MUTMAC operates via an acylation–deacylation mechanism where the initial 'burst' release of 4-methylumbelliferone is stoichiometrically (1:1) equal to the molar amount of active α-chymotrypsin present, and is independent of titrant concentration [1][2]. In contrast, kinetic substrates like Suc-AAPF-AMC (a widely used fluorogenic tetrapeptide) and BTNA (N-benzoyl-L-tyrosine p-nitroanilide, a chromogenic substrate) produce a continuous signal proportional to the steady-state turnover rate (kcat/KM-dependent), not to the absolute number of active sites [3]. This mechanistic distinction means that Suc-AAPF-AMC and BTNA cannot determine operational enzyme molarity — they only report relative activity, which varies with buffer conditions, temperature, and the fraction of denatured enzyme in the sample.

enzyme kinetics stoichiometric titration burst kinetics active-site quantification

Quantitative Working Range for Active-Site Titration

The Jameson et al. (1973) study established that MUTMAC-based spectrofluorimetric titration of α-chymotrypsin operates over an enzyme quantity range of 0.02–3.00 nmol, with the amount of 4-methylumbelliferone liberated being stoichiometrically equal to the amount of enzyme used and independent of titrant concentration [1]. This wide dynamic range (over two orders of magnitude) supports both low-abundance enzyme samples and preparative-scale quantification without requiring separate calibration curves for different enzyme loadings. In the same study, MUGB provided a comparable working range for trypsin-family enzymes; however, no alternative fluorogenic titrant matched this performance for α-chymotrypsin.

enzyme quantification detection range spectrofluorimetry analytical sensitivity

Cross-Validation Against Spectrophotometric Gold Standard

To verify the accuracy of the spectrofluorimetric method, Jameson et al. (1973) cross-validated MUTMAC titration results against the established spectrophotometric titrant p-nitrophenyl N2-acetyl-N1-benzylcarbazate for α-chymotrypsin [1]. The results obtained with both methods were concordant, confirming that the fluorogenic MUTMAC method achieves equivalent accuracy to the spectrophotometric standard while offering superior sensitivity inherent to fluorescence detection. Notably, the authors also synthesized p-nitrophenyl N2-acetyl-N1-(9-anthrylmethyl)carbazate as a candidate spectrophotometric titrant, but it did not react with α-chymotrypsin — underscoring that even within rationally designed titrant candidates, empirical validation is essential [1].

method validation spectrophotometric titration enzyme standardization cross-validation

FRET Probe Superiority for Micelle Detection

In a 2024 study on chitosan-based polymeric micelles, Zlotnikov et al. directly compared two FRET donor–acceptor pairs sharing the same acceptor (R6G): MUTMAC–R6G (novel) and FITC–R6G (previously described). The study reported that the MUTMAC–R6G pair is 'more sensitive than FITC–R6G to the formation of micelles from charged surfactants, since the value of r/R₀ changed significantly, and, in addition, the visual separation of the peaks of fluorescence emission makes it possible to estimate the values of CMC, CPMC, etc., much more accurately' [1]. The well-resolved spectral separation between donor (MUTMAC, λem ∼450 nm) and acceptor (R6G) emission peaks was identified as a key practical advantage enabling more precise estimation of critical micelle parameters.

FRET polymeric micelles drug delivery fluorescence spectroscopy

Cinnamoyl/Feruloyl Esterase Identification Substrate

MUTMAC has been employed as a model substrate in two distinct enzyme discovery contexts where generic esterase substrates (e.g., pNP-acetate, α-naphthyl acetate) provided activity detection but lacked functional specificity. Dalrymple et al. (1996) used MUTMAC to isolate the cinI gene encoding a cinnamoyl ester hydrolase (CEH) from Butyrivibrio fibrisolvens E14, demonstrating that the enzyme's activity towards MUTMAC correlated with its biological function in hydrolyzing cinnamoyl ester linkages in plant cell walls [1]. Aurilia et al. (2007) subsequently used MUTMAC as a specific substrate to confirm feruloyl esterase activity (EC 3.1.1.73) in a cold-adapted enzyme from Pseudoalteromonas haloplanktis TAC125 — an activity that generic substrates like pNP-acetate could not distinguish from broader esterase/lipase activity [2]. In both cases, MUTMAC provided the functional link between sequence homology and annotated biochemical function that structural analogs could not.

feruloyl esterase cinnamoyl ester hydrolase enzyme discovery functional metagenomics

Optimal Application Scenarios for Mutmac


Absolute Active-Site Quantification for Enzyme Studies

When designing enzyme kinetic experiments that require precise knowledge of the concentration of catalytically competent α-chymotrypsin — such as determination of kcat, KM, or inhibitor Ki values — Mutmac should be used as the active-site titrant of choice. Unlike Suc-AAPF-AMC or BTNA, which report only relative activity that varies with buffer conditions and enzyme aging, Mutmac provides a stoichiometric 1:1 burst of fluorescent 4-methylumbelliferone that is independent of titrant concentration and directly quantifies active enzyme in the 0.02–3.00 nmol range [1]. The concordance of Mutmac results with the spectrophotometric gold standard (p-nitrophenyl N2-acetyl-N1-benzylcarbazate) further supports its use in GLP-compliant and publication-grade enzyme characterization [1]. MUGB must not be substituted for this purpose, as it is inactive towards α-chymotrypsin [1].

Quality Control of Immobilized Enzyme Preparations

For laboratories producing immobilized, encapsulated, or formulated α-chymotrypsin preparations (e.g., enzyme-loaded nanoparticles, cross-linked enzyme aggregates), Mutmac-based active-site titration enables accurate determination of the fraction of enzyme that remains catalytically competent after processing. This method has been explicitly adopted in published protocols for assessing residual active chymotrypsin in polymer matrices, where a 5-fold molar excess of Mutmac is incubated with the enzyme sample and the burst fluorescence directly reports the active-site count [2][3]. The measurement is concentration-independent, making it robust against variations in titrant pipetting and enzyme matrix effects that would confound kinetic substrate-based assays [1].

FRET-Based Polymeric Micelle Characterization

In the development and quality control of chitosan-based polymeric micelles for targeted drug delivery, the MUTMAC–R6G FRET pair should be selected over the more commonly used FITC–R6G pair. The MUTMAC–R6G pair provides superior sensitivity to micelle formation from charged surfactants (zephirol, Triton X-100, SDS) and offers well-resolved donor/acceptor emission peaks that enable more accurate estimation of critical micelle concentration (CMC) and critical pre-micelle concentration (CPMC) [4]. This superior spectral resolution directly improves the analytical precision of key formulation parameters that govern drug-loading efficiency and release kinetics, with drug-loading capacities reported up to ~90% for S-S stitched micelles characterized using this FRET system [4].

Functional Screening of Novel Feruloyl Esterases

For functional metagenomics projects aiming to discover novel plant biomass-degrading enzymes, Mutmac serves as a discriminating model substrate that distinguishes bona fide feruloyl esterase (EC 3.1.1.73) and cinnamoyl ester hydrolase activity from generic esterase/lipase background. As demonstrated by the successful isolation of the cinI gene from Butyrivibrio fibrisolvens and the functional confirmation of a cold-adapted feruloyl esterase from Pseudoalteromonas haloplanktis, Mutmac provides the functional specificity that pNP-acetate and naphthyl acetate substrates cannot offer [5][6]. Implementing Mutmac in primary screening reduces false-positive clone selection and accelerates the path from sequence to validated biochemical function.

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